An In-depth Technical Guide to 2-(3-Methylbutyl)piperazine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(3-Methylbutyl)piperazine: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-(3-Methylbutyl)piperazine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. Given the limited direct experimental data available for this specific molecule, this document synthesizes information from analogous substituted piperazines and established chemical principles to offer a predictive yet scientifically grounded perspective. This guide will cover the chemical structure, plausible synthetic routes, predicted physical and spectroscopic properties, and a discussion of its potential biological significance.
Introduction to the Piperazine Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antidepressant agents.[1] The two nitrogen atoms enhance the pharmacokinetic profile of drug candidates by serving as hydrogen bond acceptors and donors, which can improve water solubility and target binding.[1][2] The introduction of substituents onto the carbon backbone of the piperazine ring, a process known as C-substitution, can significantly modulate the pharmacological properties of the resulting molecule.[3] This guide focuses on a C2-substituted derivative, 2-(3-Methylbutyl)piperazine.
Chemical Structure and Identifiers
The chemical structure of 2-(3-Methylbutyl)piperazine features a piperazine ring with a 3-methylbutyl (isopentyl) group attached to one of the carbon atoms at the 2-position.
Molecular Formula: C₉H₂₀N₂
Molecular Weight: 156.27 g/mol
IUPAC Name: 2-(3-Methylbutyl)piperazine
As of this writing, a specific CAS number for 2-(3-Methylbutyl)piperazine has not been identified in major chemical databases, suggesting it is not a commercially available or widely studied compound. For comparison, the related isomer, 1-(3-methylbutyl)piperazine, has the CAS number 34581-23-2.[4][5]
Caption: Workflow for the synthesis of 2-substituted piperazines via reductive cyclization.
Experimental Protocol (General):
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Double Michael Addition: To a solution of the primary amine (1 equivalent) in a suitable solvent (e.g., ethanol), add the nitrosoalkene (2.2 equivalents) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude bis(oximinoalkyl)amine.
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Reductive Cyclization: Dissolve the crude bis(oximinoalkyl)amine in a suitable solvent (e.g., methanol). Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni). Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (as monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the 2-substituted piperazine.
Synthesis from α-Amino Acids
Chiral 2-substituted piperazines can be synthesized from readily available α-amino acids. This method involves the formation of an orthogonally protected 1,2-diamine, followed by an aza-Michael addition. [4] Experimental Protocol (General):
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Formation of Protected Diamine: Convert the starting α-amino acid to the corresponding orthogonally protected 1,2-diamine through standard literature procedures. This typically involves reduction of the carboxylic acid and protection of the amino groups with different protecting groups (e.g., Boc and Cbz).
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Aza-Michael Addition: In a round-bottom flask, dissolve the protected 1,2-diamine in a suitable solvent (e.g., acetonitrile). Add a base (e.g., DBU) and the Michael acceptor (e.g., an activated vinyl species). Stir the reaction at room temperature until the starting material is consumed.
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Cyclization and Deprotection: The subsequent steps involve intramolecular cyclization and deprotection of the nitrogen atoms to yield the final 2-substituted piperazine. The specific conditions for these steps will depend on the protecting groups used.
Predicted Physical Properties
| Property | Piperazine | 1-Methylpiperazine | Predicted 2-(3-Methylbutyl)piperazine |
| Melting Point (°C) | 109-112 [6] | -6 [7] | Likely a low-melting solid or a liquid |
| Boiling Point (°C) | 145-146 [6] | 138 [7] | 180-200 |
| Density (g/cm³) | ~1.1 | 0.903 | ~0.9 |
| Solubility | Freely soluble in water [2] | Soluble in water | Moderately soluble in water, soluble in organic solvents |
| pKa | pKa1 = 5.68, pKa2 = 9.82 | Not readily available | Expected to have two pKa values similar to piperazine |
Note: The predicted values for 2-(3-Methylbutyl)piperazine are estimations and should be confirmed by experimental measurement.
Predicted Spectroscopic Properties
The spectroscopic properties of 2-(3-Methylbutyl)piperazine can be predicted based on the general characteristics of asymmetrically substituted piperazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum is expected to be complex due to the asymmetry of the molecule. The protons on the piperazine ring will be diastereotopic and are expected to appear as complex multiplets in the region of approximately 2.5-3.5 ppm. The protons of the 3-methylbutyl group will appear in the upfield region (approximately 0.9-1.7 ppm), with the two methyl groups of the isobutyl moiety likely appearing as a doublet. The N-H protons will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the piperazine ring are expected to resonate in the range of 40-55 ppm. The carbons of the 3-methylbutyl group will appear in the aliphatic region (approximately 20-40 ppm).
The conformational behavior of the piperazine ring (chair-boat interconversion) and restricted rotation around the C-N bonds can lead to broadened signals or even multiple sets of signals at lower temperatures in the NMR spectra. [8][9]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for 2-(3-Methylbutyl)piperazine would be observed at m/z = 156. The fragmentation pattern is expected to involve the cleavage of the 3-methylbutyl side chain and the fragmentation of the piperazine ring. Common fragmentation pathways for alkylpiperazines include the loss of the alkyl group and the cleavage of the ring to produce characteristic fragment ions.
Potential Biological Applications
While there is no specific biological data for 2-(3-Methylbutyl)piperazine, the piperazine scaffold is a key component in many biologically active compounds. [5][10][11]The introduction of a lipophilic alkyl group at the C2 position could influence the molecule's interaction with biological targets.
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Antimicrobial and Antifungal Activity: Many piperazine derivatives have shown significant antimicrobial and antifungal properties. [10][11]The 3-methylbutyl group could enhance the compound's ability to penetrate microbial cell membranes.
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Antitubercular Activity: Some piperazine analogs have demonstrated promising activity against Mycobacterium tuberculosis. [5]* Central Nervous System (CNS) Activity: The piperazine moiety is present in numerous CNS-active drugs. The specific substitution pattern and lipophilicity of 2-(3-Methylbutyl)piperazine could lead to interactions with various receptors in the brain.
It is important to emphasize that these are potential applications based on the activities of related compounds. Any biological activity of 2-(3-Methylbutyl)piperazine would need to be confirmed through rigorous experimental testing.
Conclusion
2-(3-Methylbutyl)piperazine represents an interesting yet underexplored derivative of the medicinally important piperazine scaffold. While direct experimental data for this compound is scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The synthetic routes, predicted properties, and potential applications discussed herein offer a valuable starting point for researchers interested in exploring the chemical and biological landscape of C-substituted piperazines. Further research is warranted to synthesize and characterize this compound and to evaluate its potential as a novel therapeutic agent.
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